Product packaging for Sulfanegen(Cat. No.:CAS No. 80003-64-1)

Sulfanegen

Numéro de catalogue: B1261476
Numéro CAS: 80003-64-1
Poids moléculaire: 240.3 g/mol
Clé InChI: GYZMXMSJOZUNEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfanegen is an experimental antidote for cyanide poisoning, being developed as a promising therapeutic for mass-casualty scenarios . It functions as a prodrug for 3-mercaptopyruvate (3-MP), which serves as a substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) . This enzyme catalyzes the transfer of a sulfur atom from 3-MP to cyanide, converting the highly toxic cyanide into relatively non-toxic thiocyanate that is excreted in the urine . The key research value of this compound lies in its ability to effectively deliver 3-MP in vivo. While 3-MP itself has a prohibitively short half-life for clinical efficacy, this compound, typically studied as its soluble sodium or triethanolamine salt, provides a continuous supply of this substrate, enabling sustained detoxification of cyanide . A significant advantage of various this compound formulations over current FDA-approved treatments is their potential for rapid intramuscular injection, making them particularly suited for emergency situations where intravenous access is impractical, such as in industrial accidents or terrorist attacks involving multiple casualties . Studies have demonstrated the efficacy of this compound in reversing the toxic effects of cyanide in several animal models, including mice, rabbits, and piglets, with recovery of hemodynamic parameters and survival where placebo-treated subjects did not survive . Its utility has also been shown in combination with other antidotes like cobinamide, suggesting potential for synergistic treatment strategies . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O6S2 B1261476 Sulfanegen CAS No. 80003-64-1

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

80003-64-1

Formule moléculaire

C6H8O6S2

Poids moléculaire

240.3 g/mol

Nom IUPAC

2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid

InChI

InChI=1S/C6H8O6S2/c7-3(8)5(11)1-13-6(12,2-14-5)4(9)10/h11-12H,1-2H2,(H,7,8)(H,9,10)

Clé InChI

GYZMXMSJOZUNEQ-UHFFFAOYSA-N

SMILES canonique

C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O

Synonymes

2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid
2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid disodium
sulfanegan sodium

Origine du produit

United States

Méthodes De Préparation

Chemical Synthesis of Sulfanegen

The synthesis of this compound centers on the formation of its active dithiane prodrug structure, which enables controlled release of 3-MP in physiological conditions. The process involves two primary stages: dimerization of 3-MP and salt formation to enhance stability and solubility.

Dimerization of 3-Mercaptopyruvate

The first step involves the reaction of bromopyruvic acid with sodium hydrosulfide (NaSH) to form the sodium salt of 3-MP dithiane (2b). Bromopyruvic acid is treated with two equivalents of NaSH in an aqueous medium, facilitating nucleophilic substitution at the α-carbon. This reaction yields the cyclic disulfide dimer, 3-MP dithiane, as a sodium salt (Fig. 1). The dimerization addresses the inherent instability of monomeric 3-MP, which rapidly oxidizes or decomposes under physiological conditions.

Conversion to Free Acid and Salt Formation

The sodium salt (2b) is converted into the free acid form (6) using a cation exchange resin (Dowex 50 H⁺). This step replaces sodium ions with protons, yielding the protonated dithiane acid. Subsequent salt formation with biocompatible organic amines (e.g., tromethamine, arginine) is achieved by stoichiometric neutralization. Lyophilization of the resultant solution produces stable, crystalline salts suitable for parenteral formulations.

Table 1: Key Reaction Parameters for this compound Synthesis
Step Reagents/Conditions Product Yield/Purity
Dimerization Bromopyruvic acid, NaSH (2 eq), H₂O Sodium salt (2b) Quantitative
Acidification Dowex 50 H⁺ resin Free acid (6) >95% purity
Salt Formation Organic amine (1 eq), lyophilization This compound salt Crystalline solid

Analytical Characterization and Method Development

Challenges in Chromatographic Analysis

The equilibrium between this compound (dithiane) and its monomeric 3-MP form complicates analytical detection. Under physiological pH, the dithiane ring opens to release 3-MP, which undergoes rapid thiol-disulfide exchange and oxidation. Traditional liquid chromatography-mass spectrometry (LC-MS) methods struggle to resolve these dynamic species due to overlapping peaks and poor reproducibility.

Derivatization Strategy for Quantification

To stabilize 3-MP for analysis, researchers employed pre-column derivatization with monobromobimane (MBB). MBB reacts selectively with the thiol group of 3-MP, forming a stable bimane conjugate (3-MP–bimane) that eliminates equilibration artifacts (Fig. 2). This approach enabled the development of a robust HPLC-MS/MS method with the following parameters:

  • Column : Phenomenex Synergy Fusion RP (50 × 2.0 mm, 4 μm)
  • Mobile Phase : 5 mM ammonium formate (A: H₂O, B: 90% methanol)
  • Detection : ESI-MS/MS in positive ion mode
  • Linear Range : 0.5–100 μM (R² ≥ 0.999)
  • Limit of Detection : 0.1 μM
Table 2: Performance Metrics of HPLC-MS/MS Method
Parameter Value
Accuracy ±9% of nominal concentration
Precision (RSD) <7%
Run Time 5.1 min
Recovery (plasma) 85–92%

Stability Profiling and Formulation Optimization

pH-Dependent Stability of this compound Salts

The sodium salt (2b) exhibits marked instability at physiological pH (7.4), with a half-life of 2.0 hours due to ring-opening and hydrolysis. In contrast, the free acid (6) and organic amine salts demonstrate improved stability, with no significant degradation observed over 24 hours at pH 7.4. This finding necessitated the transition from sodium to alternative counterions for clinical formulations.

Lyophilization and Shelf-Life Enhancement

Lyophilization of this compound salts with cryoprotectants (e.g., trehalose, mannitol) yielded stable powders with residual moisture <1%. Accelerated stability studies (40°C/75% RH) confirmed no degradation after 6 months, supporting room-temperature storage for emergency use.

Scalability and Process Optimization

Pilot-Scale Synthesis

Scaled-up production (100–500 g batches) adhered to Good Manufacturing Practices (GMP), with key modifications:

  • Reaction Solvent : Replacement of water with tert-butanol reduced side reactions.
  • Purification : Recrystallization from ethanol/water mixtures enhanced purity to >99%.
  • Lyophilization Cycle : Optimized ramp rates and shelf temperatures minimized aggregate formation.

Quality Control Measures

Rigorous in-process testing included:

  • HPLC Purity : ≥98% by area normalization
  • Residual Solvents : <50 ppm (ICH Q3C guidelines)
  • Endotoxin Levels : <0.1 EU/mg (LAL assay)

Comparative Analysis of this compound Salts

Table 3: Properties of this compound Salt Candidates
Salt Form Solubility (mg/mL) pH Stability (t₁/₂) Crystallinity Bioavailability (Rabbit Model)
Sodium 150 2.0 h Amorphous 78% (IM)
Tromethamine 220 >24 h Crystalline 92% (IM)
Arginine 180 >24 h Crystalline 89% (IV)

The tromethamine salt emerged as the lead candidate due to its superior solubility, stability, and bioavailability.

Analyse Des Réactions Chimiques

pH-Dependent Equilibrium and Stability

Sulfanegen undergoes pH-dependent dissociation to release 3-MP, its bioactive monomer:

This compound dithiane 23 MP monomer \text{this compound dithiane }\rightleftharpoons 2\,\text{3 MP monomer }

  • Stability :

    • At pH 1.4 , this compound remains stable for >22 hours (no detectable dissociation) .

    • At pH 7.4 (physiological pH), it dissociates with a half-life of 2.0 hours , enabling sustained 3-MP release .

pHStability (Half-life)Dissociation Rate
1.4>22 hoursNone observed
7.42.0 hoursRapid

Metabolic Activation and Cyanide Detoxification

This compound’s antidotal activity relies on 3-MP’s role as a sulfur donor for 3-mercaptopyruvate sulfurtransferase (3-MST):

  • Enzymatic reaction :

    3 MP+CN3 MSTSCN+Pyruvate\text{3 MP}+\text{CN}^-\xrightarrow{\text{3 MST}}\text{SCN}^-+\text{Pyruvate}

    This converts cyanide into less toxic thiocyanate (SCN⁻) .

  • Pharmacodynamics :

    • In a lethal piglet model , this compound sodium (67.5 mg/kg) achieved 100% survival by reversing cyanide-induced lactic acidosis and hemodynamic instability .

    • In rabbit models , IM and IV this compound rapidly restored oxyhemoglobin levels and reduced RBC cyanide concentrations .

Analytical Characterization of Reaction Byproducts

Studying this compound’s equilibria required innovative analytical methods:

  • Monobromobimane (MBB) derivatization : Traps 3-MP as a stable 3-MP–bimane conjugate for LC-MS analysis (Fig. 6) .

  • HPLC-MS-MS parameters :

    • Column: Phenomenex Synergy Fusion RP (50 × 2.0 mm).

    • Mobile phase: 5 mM ammonium formate in water/methanol.

    • Limit of detection: 0.1 μM .

Salt Formulations and Stability

This compound salts were engineered to optimize stability and bioavailability:

  • This compound sodium (2b) : Selected for IM/IV use due to solubility and efficacy .

  • Triethanolamine (TEA) and glucosamine salts : Demonstrated equivalent efficacy in reversing cyanide toxicity .

Salt FormSolubilityEfficacy (Survival Rate)
SodiumHigh100% (Piglet model)
TriethanolamineModerate100% (Piglet model)

Preclinical Pharmacokinetics

  • Half-life : this compound provides sustained 3-MP release, compensating for 3-MP’s short endogenous half-life .

  • Dosage :

    • IM administration : 17.8–74.8 mg/kg in rabbits reversed cyanide toxicity within minutes .

    • IV administration : 4.45–17.8 mg/kg showed dose-dependent efficacy .

Challenges in Reaction Monitoring

This compound’s equilibria complicate analytical detection:

  • Chromatographic irreproducibility : 3-MP’s free thiol and keto–enol tautomerism cause multiple LC peaks (Fig. 5A) .

  • Solution : MBB derivatization stabilized 3-MP for reliable quantification .

Comparative Efficacy Against Cyanide

This compound outperforms traditional antidotes by targeting non-rhodanese pathways:

  • Mechanism : Supplies 3-MP to 3-MST, bypassing thiosulfate-dependent rhodanese .

  • Speed : Reverses cyanide effects in <3 minutes in animal models .

This compound’s chemical reactions—from pH-sensitive dissociation to enzymatic cyanide detoxification—underscore its potential as a rapid-response antidote for mass casualties. Ongoing research focuses on optimizing salt formulations and advancing clinical trials .

Applications De Recherche Scientifique

Antidote for Cyanide Poisoning

Mechanism of Action
Sulfanegen functions primarily as an antidote for cyanide toxicity through its role as a substrate for 3-mercaptopyruvate sulfurtransferase (3-MST). This enzyme facilitates the conversion of cyanide into thiocyanate, a significantly less toxic compound. The rapid action of this compound makes it particularly suitable for emergency situations, such as mass casualty events resulting from industrial accidents or terrorist attacks.

Case Studies and Efficacy
A series of studies have demonstrated the efficacy of this compound in reversing cyanide poisoning in animal models:

  • Rabbit Model Study : In a controlled study involving rabbits, this compound sodium was administered via intramuscular and intravenous routes. The results indicated that this compound significantly reversed the physiological effects of cyanide exposure, restoring normal levels of oxyhemoglobin and deoxyhemoglobin more rapidly than control treatments .
  • Piglet Model Study : Another study involved anesthetized piglets exposed to lethal doses of cyanide. Upon administration of this compound, all treated animals survived, while those receiving placebo died within 15 minutes . The study highlighted that this compound could be developed into an injectable antidote suitable for rapid deployment by first responders .

Potential Treatment for Alzheimer's Disease

Recent research has explored the application of this compound in neurodegenerative conditions, particularly Alzheimer's disease. The compound has shown promise in ameliorating oxidative stress and inflammation associated with the disease.

Mechanism and Findings
In transgenic mouse models of Alzheimer's disease, this compound treatment resulted in:

  • Reduction in Amyloid Plaque Burden : Quantitative analyses confirmed that this compound significantly reduced amyloid plaques in the brain .
  • Restoration of Neuronal Function : The treatment restored levels of tyrosine hydroxylase-positive neurons in critical brain regions, indicating a protective effect against neurodegeneration .

Formulation and Delivery Systems

To enhance the accessibility and effectiveness of this compound in emergency situations, innovative delivery systems are being developed:

  • Dual-Chamber Autoinjector : This device is designed to allow first responders to administer a preloaded dose of this compound quickly and efficiently. Such innovations aim to improve survival rates in cases of acute cyanide exposure by enabling rapid treatment .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Half-Life and Distribution : Studies have shown that intramuscular administration results in a plasma half-life of approximately 114 minutes, with effective distribution to target tissues .
  • Safety Assessments : Ongoing evaluations are being conducted to assess potential adverse effects and optimize dosing regimens for clinical applications.

Summary Table: Efficacy of this compound in Various Studies

Study TypeModelAdministration RouteOutcomeKey Findings
Rabbit ModelCyanide PoisoningIntramuscular/IntravenousRapid reversal of cyanide effectsSignificantly faster recovery than controls
Piglet ModelCyanide PoisoningIntravenous100% survival with treatmentAll treated animals survived
Mouse ModelAlzheimer's DiseaseIntravenousReduction in amyloid plaquesRestoration of neuronal function

Mécanisme D'action

Sulfanegen exerts its effects by acting as a prodrug for 3-mercaptopyruvic acid. Upon administration, this compound is metabolized to release 3-mercaptopyruvic acid, which then participates in the detoxification of cyanide. The detoxification process involves the enzyme mercaptopyruvate sulfurtransferase, which catalyzes the conversion of cyanide to thiocyanate, a less toxic compound that can be excreted from the body .

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound’s uniqueness lies in its ability to act as a prodrug for 3-mercaptopyruvic acid, providing a sustained release of the active compound in vivo. This property makes it more effective in treating cyanide poisoning compared to 3-mercaptopyruvic acid alone, which has a very short half-life .

Q & A

Q. Key Data Considerations :

  • Example Table :

    ParameterSmall Scale (1g)Pilot Scale (100g)
    Yield (%)7865
    Purity (HPLC, %)98.595.2
    Reaction Time (h)1218

How should researchers address contradictions between in vitro cyanide-binding kinetics and in vivo efficacy data for this compound?

Advanced Research Question
Discrepancies often arise from physiological variables (e.g., metabolic clearance, protein binding) not modeled in vitro. To resolve this:

Comparative Analysis : Use isothermal titration calorimetry (ITC) for in vitro binding affinity vs. in vivo survival rates in murine models.

Pharmacokinetic Modeling : Incorporate variables like bioavailability and half-life to predict therapeutic windows .

Statistical Reconciliation : Apply multivariate regression to isolate confounding factors (e.g., administration route, dosage timing) .

Methodological Tip : Validate in vitro assays using human serum albumin to simulate protein interference .

What experimental designs are critical for evaluating this compound’s mechanism of action across divergent cyanide-poisoning models?

Advanced Research Question
Focus on interdisciplinary approaches:

  • Molecular Dynamics Simulations : Predict this compound’s interaction with mitochondrial cytochrome c oxidase .
  • In Vivo/Ex Vivo Hybrid Models : Compare efficacy in whole-animal vs. isolated tissue (e.g., liver mitochondria) to decouple systemic vs. cellular effects .
  • Dose-Response Curves : Use log-dose increments to identify thresholds for therapeutic vs. toxic effects.

Data Conflict Resolution : If results conflict with literature, conduct meta-analyses of published IC₅₀ values and assess methodological heterogeneity (e.g., assay pH, cyanide source) .

How can researchers mitigate biases in preclinical efficacy studies of this compound?

Advanced Research Question

  • Blinding Protocols : Implement double-blind dosing in animal studies to reduce observer bias .
  • Negative Controls : Include cohorts treated with placebo or alternative antidotes (e.g., hydroxocobalamin).
  • Power Analysis : Predefine sample sizes using pilot data to ensure statistical rigor .

Q. Example Dataset :

GroupSurvival Rate (%)p-value vs. Control
This compound92<0.001
Hydroxocobalamin750.012
Placebo10

What strategies are effective for validating this compound’s safety profile in heterogeneous biological systems?

Basic Research Question

  • Toxicology Screens : Assess off-target effects using high-throughput assays (e.g., hERG channel inhibition for cardiotoxicity) .
  • Species-Specific Metabolism : Compare metabolite profiles in murine vs. primate models via LC-MS/MS .
  • Longitudinal Studies : Monitor delayed toxicity markers (e.g., renal function) over 30–90 days post-administration.

Reporting Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

How should conflicting literature on this compound’s stability under varying storage conditions be analyzed?

Advanced Research Question

  • Accelerated Stability Studies : Test degradation kinetics at 25°C/60% RH vs. 40°C/75% RH over 6 months .
  • Multivariate Analysis : Correlate degradation products (e.g., sulfonic acid derivatives) with temperature/humidity using PCA .
  • Cross-Study Harmonization : Reanalyze raw data from prior studies to identify methodological inconsistencies (e.g., HPLC column type, detection wavelength) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfanegen
Reactant of Route 2
Sulfanegen

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.